molecular formula C14H16ClO5PS B1669454 Coumaphos CAS No. 56-72-4

Coumaphos

Cat. No. B1669454
CAS RN: 56-72-4
M. Wt: 362.8 g/mol
InChI Key: BXNANOICGRISHX-UHFFFAOYSA-N
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Description

Coumaphos is a nonvolatile, fat-soluble phosphorothioate with ectoparasiticide properties . It is used on farm and domestic animals to control ticks, mites, flies, and fleas . It is also used to control Varroa mites in honey bee colonies .


Molecular Structure Analysis

This compound has a molecular formula of C14H16ClO5PS . Its average mass is 362.766 Da and its monoisotopic mass is 362.014465 Da .


Physical And Chemical Properties Analysis

This compound is slightly brownish crystals with a slight sulfurous odor . It has a boiling point of 68°F at 1x10-7 mmHg . Its density is 1.4±0.1 g/cm³ , and its molar volume is 261.8±5.0 cm³ .

Scientific Research Applications

1. Association with Cancer Risk

A study by Christensen et al. (2009) explored the association between coumaphos exposure and various types of cancer, particularly prostate cancer, among male pesticide applicators. The research found no significant association between this compound and cancer risk overall or with any major cancer site, including prostate cancer. However, there was evidence of an association between this compound and prostate cancer in men with a family history of the disease, suggesting a possible genetic susceptibility (Christensen et al., 2009).

2. Impact on Honeybees

Bevk et al. (2012) investigated the effects of this compound, an organophosphate used to control the parasitic mite Varroa destructor, on trophallaxis in honeybees. The study revealed that this compound significantly reduced the amount of food transferred among bees, indicating potential adverse effects on bee colony health and the efficacy of this compound in treating parasitic mites (Bevk, Kralj, & Čokl, 2012).

3. Detection Methods for this compound

A novel method for detecting this compound at attomolar levels was developed by Dai et al. (2012), utilizing an electrochemical displacement immunoassay coupled with oligonucleotide sensing. This method provides a promising platform for fast and in-field detection of organophosphate compounds like this compound (Dai et al., 2012).

Li et al. (2014) presented a label-free detection method for this compound using surface plasmon resonance (SPR), offering a simpler, more environmentally friendly, and efficient alternative for the detection of organophosphorus pesticide residues (Li, Ma, Zhao, Qi, & Zhong, 2014).

4. Environmental Impact and Biodegradation

Shelton and Somich (1988) isolated bacteria from cattle dip that metabolize this compound, indicating the potential for microbial degradation of this compound in environmental settings. The study provided insights into the biodegradation process of this compound, which is important for understanding its environmental impact (Shelton & Somich, 1988).

Jindal, Singh, and Agarwal (2007) examined the degradation of this compound under different temperatures and sunlight conditions. They found that higher temperatures and UV radiation exposure enhanced the degradation of this compound, which is relevant for its disposal from cattle dipping vats (Jindal, Singh, & Agarwal, 2007).

Mechanism of Action

Target of Action

Coumaphos primarily targets the acetylcholinesterase (AChE) enzyme in various organisms . AChE plays a crucial role in the transmission of nervous signals from nerves to muscles and between neurons in the brain .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase (AChE) . By inhibiting the activity of AChE, this compound prevents the termination of nervous signals where acetylcholine is the neurotransmitter . This results in the neurons remaining in constant activity and excitation, massively disturbing the normal movements of the parasites .

Biochemical Pathways

The inhibition of AChE by this compound significantly affects the pathways related to ATPase complex function and the transporter complex . This disruption leads to the paralysis and eventual death of the parasites .

Pharmacokinetics

This compound is a non-volatile, fat-soluble phosphorothioate agent .

Result of Action

The primary result of this compound action is the paralysis and death of parasites . At the molecular level, this compound induces significant changes in the expression of antioxidant genes . At the cellular level, it causes apoptosis or programmed cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the leaching potential of this compound, which can affect its environmental persistence and bioavailability, is influenced by factors such as rainfall and soil porosity . Additionally, the toxicity of this compound to aquatic organisms indicates that its environmental impact can be significant .

Safety and Hazards

Coumaphos is fatal if swallowed and harmful in contact with skin . It is very toxic to aquatic life with long-lasting effects . It is classified as an extremely hazardous substance in the United States .

Future Directions

The use of microbial phosphotriesterases in the degradation of organophosphorus compounds like Coumaphos is a sustainable alternative for bioremediation of water and soils, decontamination of particular foods, and as a poisoning antidote . Another future direction is the development of nanosensors for the selective and sensitive detection of organophosphate-based this compound .

properties

IUPAC Name

3-chloro-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one
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InChI

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3
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InChI Key

BXNANOICGRISHX-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
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Molecular Formula

C14H16ClO5PS
Record name COUMAPHOS
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DSSTOX Substance ID

DTXSID2020347
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Molecular Weight

362.8 g/mol
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Physical Description

Coumaphos appears as slightly brownish crystals with a slight sulfurous odor. Used for the control of a wide variety of livestock insects including cattle grubs, lice, scabies, flies, and ticks; the common ectoparasites of sheep, goats, horse, swine, and poultry as well as for screwworms in all these animals. (EPA, 1998), Brownish crystals with a slight odor of sulfur; [CAMEO], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Slightly brownish crystals with a slight sulfurous odor.
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Boiling Point

68 °F at 1e-07 mmHg (NTP, 1992), 68 °F at 1x10-7 mmHg
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Flash Point

Not Applicable. Combustible solid. (USCG, 1999)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 1.5 mg/L at 20 °C, Limited solubility in organic solvents, Somewhat soluble in acetone, chloroform, corn oil, At 20 °C, soluble in acetone (23.82 g/100 mL) and diethyl phthalate (21.50 g/100 mL); much less soluble in denatured alcohol and xylene (0.9 g/100 mL in each); only slightly soluble in octanol (0.13 g/100 mL), hexane (0.07 g/100 mL), and mineral spirits (0.09 g/100 mL), Solubility in water: none
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Density

1.31 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.474 g/cu cm, 1.47 g/cm³, 1.31
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Vapor Pressure

1e-07 mmHg at 68 °F (EPA, 1998), 0.0000001 [mmHg], 0.013 mPa /9.7X10-8 mm Hg/ at 20 °C, Vapor pressure at 20 °C: negligible, 1x10-7 at 68 °F
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Mechanism of Action

Cholinesterase inhibitor
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Color/Form

Colorless crystals

CAS RN

56-72-4
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Melting Point

196 °F (EPA, 1998), 95.2 °C, MP: 90-92 °C (technical coumaphos), 91 °C, 196 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.